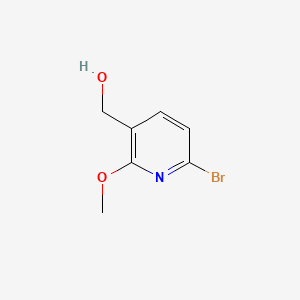

(6-Bromo-2-methoxypyridin-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRVTUIZBUYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Methoxypyridin 3 Yl Methanol

Established Synthetic Routes to the Core Pyridine (B92270) Moiety

The formation of the 6-bromo-2-methoxypyridine core is a critical phase in the synthesis. Various methodologies can be employed to achieve the desired substitution pattern on the pyridine ring, each offering distinct advantages in terms of regioselectivity and substrate scope.

Nucleophilic aromatic substitution (NAS) is a fundamental process for functionalizing pyridine rings, particularly those bearing good leaving groups like halogens. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled. openstax.orgyoutube.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates this attack, especially at the C-2 and C-4 positions, as it helps to stabilize the negative charge in the intermediate. stackexchange.comyoutube.com

In a relevant synthetic approach to a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, researchers started with 2,6-dichloropyridine-3-carboxylic ester. pharm.or.jp The synthesis involved sequential substitution reactions. The first substitution with sodium methoxide (B1231860) showed varied regioselectivity depending on the solvent. For instance, using dichloromethane (B109758) (CH₂Cl₂) favored the formation of the 2-methoxy product over the 6-methoxy regioisomer, whereas using dimethylformamide (DMF) or methanol (B129727) (MeOH) as the solvent predominantly yielded the 6-methoxy product. pharm.or.jp This highlights the critical role of reaction conditions in controlling the outcome of NAS on di-substituted pyridines.

A common and direct method for introducing a methoxy (B1213986) group onto a brominated pyridine is the reaction of a bromopyridine with sodium methoxide. For example, 2,5-dibromopyridine (B19318) can be converted to 2-methoxy-5-bromopyridine in high yield by refluxing with sodium hydroxide (B78521) in methanol. chemicalbook.com This strategy could be adapted for a substrate like 2,6-dibromopyridine (B144722) to selectively introduce a methoxy group at the C-2 position.

While a specific derivatization of (6-Bromo-2-methoxypyridin-3-yl)amine bldpharm.com is not detailed in the provided literature, this compound represents a viable precursor. The amino group could be converted to a different functional group or used to direct subsequent reactions before being removed or transformed as needed.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca This method utilizes a directing metalation group (DMG) on the ring, which coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and directs deprotonation to the adjacent ortho-position. uwindsor.ca

The methoxy group is an effective DMG. In the context of pyridine synthesis, a methoxy group at the C-2 position can direct lithiation to the C-3 position. acs.orgresearchgate.net This is followed by quenching the resulting lithiated intermediate with an appropriate electrophile to introduce a new functional group. For instance, treatment of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) followed by DMF yields the corresponding aldehyde at the C-3 position. arkat-usa.org This strategy is highly relevant for installing the hydroxymethyl precursor (an aldehyde) at the C-3 position of a 2-methoxypyridine (B126380) ring.

The choice of base is crucial for achieving high chemo- and regioselectivity, avoiding common side reactions like nucleophilic addition of the alkyllithium reagent. acs.org Sterically hindered amide bases like lithium diisopropylamide (LDA) and LTMP are often preferred for metalating pyridines. researchgate.netznaturforsch.com

| Substrate | Base | Solvent | Position of Metalation | Reference |

|---|---|---|---|---|

| 4-Methoxypyridine | Mesityllithium (MesLi) | THF | C-3 | arkat-usa.org |

| 2-Bromo-4-methoxypyridine | Lithium tetramethylpiperidide (LTMP) | THF | C-3 | arkat-usa.org |

| 2-Methoxypyridine | BuLi-LiDMAE | Not Specified | C-2 (α-metalation) | acs.org |

| 2-Chloropyridine (B119429) | LDA | THF | C-3 | znaturforsch.com |

Metal-halogen exchange is another fundamental organometallic reaction used to create functionalized pyridines. This reaction involves the exchange of a halogen atom (typically bromine or iodine) on the pyridine ring with a metal from an organometallic reagent, most commonly an organolithium. imperial.ac.uk The reaction is typically very fast, even at low temperatures, and its rate depends on the halogen, with the general trend being I > Br > Cl. imperial.ac.uk

This method is particularly useful for generating lithiated pyridines from halopyridines that may not be suitable for directed metalation or direct deprotonation. znaturforsch.com For example, treating 2,5-dibromopyridine with n-butyllithium (n-BuLi) can result in a regioselective lithium-halogen exchange. arkat-usa.orgresearchgate.net The position of the exchange can sometimes be controlled by adjusting reaction conditions. When a mixture of 2,5-dibromo-4-methoxypyridine (B2608117) and an electrophile (like ethyl formate) was treated with n-BuLi, the aldehyde was formed at the C-5 position. However, if the dibromo-substrate was allowed to react with n-BuLi for 30 minutes before adding the electrophile, the product resulted from functionalization at the C-3 position, indicating a potential rearrangement or "halogen dance." arkat-usa.orgresearchgate.net

This technique provides a complementary approach to DoM for accessing specific regioisomers of functionalized pyridines, which are precursors to the target molecule.

Conversion Pathways to the Methanol Functional Group

Once the core 6-bromo-2-methoxypyridine structure is functionalized with a suitable precursor at the C-3 position, the final step is the conversion to the primary alcohol (methanol) group.

The most direct route to a pyridyl-methanol is the reduction of the corresponding pyridyl aldehyde. The precursor, 6-bromo-2-methoxypyridine-3-carbaldehyde, can be synthesized via the DoM or metal-halogen exchange methods described previously, typically by using DMF as the electrophile to quench the lithiated intermediate. arkat-usa.orgresearchgate.net

Optimization of Synthetic Efficiency and Yield

In the context of nucleophilic aromatic substitution on dihalopyridines, solvent choice has been shown to be a key factor in controlling regioselectivity. A study on the methoxylation of methyl 2,6-dichloropyridine-3-carboxylate demonstrated this effect clearly. pharm.or.jp The ratio of the desired 2-methoxy product versus its 6-methoxy regioisomer was highly dependent on the solvent system, allowing for the selective formation of one isomer over the other.

| Solvent | Temperature (°C) | Ratio of 2-Methoxy Product to 6-Methoxy Product |

|---|---|---|

| CH₂Cl₂ | Reflux | 85 : 15 |

| THF | Reflux | 79 : 14 (with 7% di-substituted product) |

| DMF | 5 | Mainly 6-methoxy product |

| MeOH | 5 | Mainly 6-methoxy product |

For metalation and metal-halogen exchange reactions, optimization involves controlling temperature and reaction time to prevent side reactions or isomerization of the organometallic intermediate. The "halogen dance," a phenomenon where a lithiated intermediate isomerizes to a more thermodynamically stable species, can be either a useful tool or a problematic side reaction. arkat-usa.orgresearchgate.net By carefully controlling the time between the formation of the lithiated pyridine and the addition of the electrophile, chemists can select for the desired regioisomer, thereby optimizing the synthetic route. arkat-usa.orgresearchgate.net

Green Chemistry Principles in the Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol

The traditional synthesis of this compound can be envisaged through a multi-step sequence, which, while effective, often employs reagents and conditions that are suboptimal from a green chemistry perspective. A plausible conventional route starts from 2,6-dibromopyridine, proceeds through methoxylation, formylation, and finally, reduction to the target alcohol. This section will dissect this pathway and propose greener alternatives for key transformations.

A conventional synthetic approach to this compound typically involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. For instance, 6-bromo-2-methoxynicotinaldehyde (B1590286) can be reduced to the desired alcohol using stoichiometric reducing agents like sodium borohydride (B1222165) in a solvent such as methanol. While this method is effective, it presents several green chemistry challenges, including the use of a stoichiometric metal hydride reagent, which generates inorganic waste, and the use of volatile organic solvents.

In the quest for more sustainable alternatives, several green chemistry principles can be applied to the synthesis of this compound. These include the use of catalytic methods, renewable resources, and safer solvents.

Catalytic Transfer Hydrogenation: A promising green alternative to stoichiometric reductions is catalytic transfer hydrogenation. This method utilizes a catalyst, often a transition metal complex, to transfer hydrogen from a safe and readily available donor molecule, such as isopropanol (B130326) or formic acid, to the substrate. rsc.orgnih.gov This approach avoids the use of hazardous and pyrophoric metal hydrides and often proceeds under milder conditions. For the reduction of 6-bromo-2-methoxynicotinaldehyde, a nickel(II) pincer complex has been shown to be effective for the transfer hydrogenation of a wide range of aldehydes and ketones, tolerating various functional groups including pyridines. rsc.org The use of glycerol, a byproduct of biodiesel production, as a hydrogen donor in water with ruthenium, rhodium, or iridium catalysts further enhances the green credentials of this method. colab.ws

Biocatalysis: Nature's catalysts, enzymes, offer a highly selective and environmentally friendly route for chemical transformations. Biocatalytic reductions of aldehydes and ketones are well-established and can often be performed in aqueous media under mild temperature and pH conditions. ukri.orgnih.gov Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing a broad range of carbonyl compounds with high enantioselectivity, should a chiral product be desired. For the synthesis of this compound, employing a suitable ADH could offer a significant green advantage by eliminating the need for metal catalysts and organic solvents. ukri.orgnih.gov Research into the biocatalytic reduction of pyridine derivatives is an active area, with studies focusing on developing robust enzymes for the synthesis of valuable pharmaceutical intermediates from sustainable sources. ukri.org

Alternative Reducing Agents: The search for safer and more environmentally friendly reducing agents has led to the exploration of alternatives to sodium borohydride. Pyridine borane (B79455) complexes have been investigated as less hazardous substitutes for the reduction of various functional groups. nih.gov

The following interactive data table summarizes the comparison between a conventional synthetic method and potential green alternatives for the final reduction step in the synthesis of this compound.

| Step | Conventional Method | Green Alternative 1: Catalytic Transfer Hydrogenation | Green Alternative 2: Biocatalysis |

| Starting Material | 6-Bromo-2-methoxynicotinaldehyde | 6-Bromo-2-methoxynicotinaldehyde | 6-Bromo-2-methoxynicotinaldehyde |

| Reagents | Sodium borohydride | Nickel(II) pincer complex, Isopropanol, KOtBu | Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADH) |

| Solvent | Methanol | Isopropanol or Water (with appropriate catalyst) | Water |

| Byproducts | Borate salts | Acetone, t-Butanol | Oxidized cofactor (regenerated in situ) |

| Green Chemistry Advantages | - | High atom economy, Avoids stoichiometric metal hydrides, Milder reaction conditions | Use of renewable catalysts (enzymes), Aqueous reaction medium, High selectivity, Biodegradable waste |

| Green Chemistry Disadvantages | Use of stoichiometric hazardous reagent, Flammable organic solvent | Use of transition metal catalyst (potential for contamination) | Enzyme stability and cost can be a factor |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of reducing the environmental impact of chemical manufacturing.

Reactivity and Reaction Pathways of 6 Bromo 2 Methoxypyridin 3 Yl Methanol

Chemical Reactivity Profile of the Bromine Atom in the Pyridine (B92270) Ring

The bromine atom at the C6 position of the pyridine ring is a key handle for a variety of chemical transformations, primarily due to its ability to participate in metal-halogen exchange and cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon to which the bromine is attached, influencing its reactivity.

One of the most common reactions involving the bromine atom is metal-halogen exchange. Treatment of 2-bromopyridine (B144113) derivatives with strong bases like butyllithium (B86547) (BuLi) results in the formation of a highly reactive 2-lithiopyridine species. pipzine-chem.com This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles. For instance, in a related system, the lithiation of 2-bromo-4-methoxypyridine (B110594) at the C3 position followed by quenching with dimethylformamide (DMF) yields the corresponding aldehyde. This aldehyde can then be reduced to the alcohol, demonstrating a pathway analogous to the potential functionalization of (6-Bromo-2-methoxypyridin-3-yl)methanol.

Transformations Involving the Hydroxymethyl (-CH₂OH) Functional Group

The primary alcohol functionality of the hydroxymethyl group (-CH₂OH) at the C3 position offers a versatile site for various chemical modifications. These transformations are crucial for building molecular complexity and introducing diverse functionalities.

Oxidation: The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid under appropriate conditions. For example, the oxidation of the hydroxymethyl group on a related pyridine derivative to an aldehyde has been reported. This transformation is typically achieved using mild oxidizing agents to avoid over-oxidation. The resulting aldehyde, 6-bromo-2-methoxynicotinaldehyde (B1590286), is a valuable intermediate for further synthetic elaborations. nih.gov

Esterification: The hydroxymethyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. youtube.comyoutube.com This reaction is a common strategy for introducing a variety of organic moieties and for protecting the alcohol group.

Etherification: Etherification of the hydroxymethyl group can be achieved by reacting it with alkyl halides in the presence of a base. This reaction, a variation of the Williamson ether synthesis, allows for the introduction of various alkyl or aryl groups, leading to the formation of ethers. acs.org

Electrophilic Aromatic Substitution Reactions of the Pyridine Nucleus

The pyridine ring is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS) reactions. libretexts.orgntu.edu.sg The nitrogen atom deactivates the ring towards electrophilic attack. However, the substituents on the ring, namely the bromo and methoxy (B1213986) groups, influence the regioselectivity of any potential EAS reactions.

In the case of this compound, the existing substituents direct incoming electrophiles. The methoxy group at C2 is an activating, ortho-, para-directing group, while the bromine atom at C6 is a deactivating, ortho-, para-directing group. The pyridine nitrogen itself directs incoming electrophiles to the C3 and C5 positions. youtube.comnih.gov

A relevant example is the nitration of 2-bromo-6-methoxypyridine. In this reaction, the nitro group is introduced at the 3-position of the pyridine ring, yielding 2-bromo-6-methoxy-3-nitropyridine. pipzine-chem.com This indicates that even with the deactivating effect of the bromine and the pyridine nitrogen, the directing effect of the methoxy group can facilitate electrophilic substitution at a specific position.

Nucleophilic Substitution Reactions and Related Transformations

The pyridine ring, particularly when substituted with good leaving groups, is susceptible to nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

In this compound, both the bromine atom at C6 and the methoxy group at C2 can potentially act as leaving groups in nucleophilic substitution reactions. The reactivity of halopyridines towards nucleophilic substitution is well-documented. chemspider.com For instance, 2-chloropyridine (B119429) can be attacked by amines to introduce a new nitrogen group at the 2-position. chemspider.com

Furthermore, methoxypyridines can also undergo nucleophilic amination. A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the amination of methoxypyridines, providing access to various aminopyridines. ntu.edu.sg This suggests that the methoxy group in the title compound could potentially be displaced by strong nucleophiles like amines under specific conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The bromine atom at the C6 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. In the context of the title compound, the bromine atom can be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce a diverse array of substituents at the C6 position. For example, the Suzuki-Miyaura coupling of 2-bromopyridine with aryl boronic acids has been shown to be an efficient method for the synthesis of 2-arylpyridines. researchgate.net

The general conditions for a Suzuki-Miyaura reaction typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene, dioxane, or DMF/water). acs.orgbeilstein-journals.orgnih.gov

Mechanistic Investigations of Key Derivatization Reactions

The mechanism of the Suzuki-Miyaura reaction, a key transformation for derivatizing this compound, has been extensively studied. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyridine ring. This step forms a palladium(II) intermediate. The reactivity order for the halide is typically I > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the pyridine (B92270) ring system, coupled with the specific substituents of (6-bromo-2-methoxypyridin-3-yl)methanol, allows for its use as a starting material in the synthesis of a variety of more complex heterocyclic structures. The bromine atom at the 6-position is particularly amenable to cross-coupling reactions, enabling the introduction of a wide range of substituents and the formation of fused ring systems.

For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the bromine-bearing carbon. This facilitates the annulation of additional rings onto the pyridine core, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. These resulting scaffolds are often privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules.

Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. lookchem.com The substituted pyridine motif is a common feature in many drugs and pesticides due to its ability to engage in favorable interactions with biological targets and its metabolic stability.

This compound serves as a foundational element that can be elaborated into more complex molecules with desired biological activities. The individual functional groups can be sequentially or selectively modified to fine-tune the physicochemical properties and biological efficacy of the final product. Its application is noted in the broader context of synthesizing pharmaceuticals, skincare, and other medical ingredients. lookchem.com

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The true synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for a wide array of derivatization strategies.

The bromine atom is a versatile handle for introducing molecular diversity. As mentioned, it readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. Furthermore, the bromine can be displaced by nucleophiles, such as amines and thiols, to introduce nitrogen and sulfur-containing functionalities. It can also be a site for metallation, for instance, through lithium-halogen exchange, to generate a nucleophilic pyridine species that can react with a range of electrophiles.

The primary alcohol of the hydroxymethyl group offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. The aldehyde can undergo reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution reactions. It can also be used to form ethers or esters, which can alter the lipophilicity and other properties of the molecule.

The methoxy (B1213986) group at the 2-position of the pyridine ring also presents opportunities for derivatization. While generally more stable than the other functional groups, it can be cleaved under specific conditions to reveal a hydroxypyridine or a pyridone tautomer. This transformation can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The methoxy group can also influence the reactivity of the pyridine ring through its electron-donating nature.

Medicinal Chemistry and Biological Activity of 6 Bromo 2 Methoxypyridin 3 Yl Methanol Derivatives

Design and Synthesis of Biologically Active Analogs

The synthesis of biologically active molecules based on the (6-bromo-2-methoxypyridin-3-yl) core often begins with the versatile intermediate, 6-bromo-2-methoxy-3-aminopyridine or its isomers. This amine provides a reactive handle for constructing more complex molecular architectures.

For the development of gamma-secretase modulators (GSMs), a synthetic route starts with the N-formylation of 6-bromo-2-methoxy-3-aminopyridine, achieved through the in-situ generation of formic anhydride. aacrjournals.org This formamide (B127407) intermediate then undergoes nucleophilic substitution with chloro-ketones to yield a ketoformamide, which is subsequently cyclized using ammonium (B1175870) acetate (B1210297) to construct a key heterocyclic ring system of the final tetracyclic modulator. aacrjournals.org

In the synthesis of PI3K/mTOR dual inhibitors, a scaffold hopping strategy has been employed, starting from structures known to inhibit these kinases. scienceopen.com One key synthetic pathway involves the reaction of 5-bromo-2-methoxypyridin-3-amine (B1520566) with sulfonyl chlorides, such as 2,4-difluorobenzenesulfonyl chloride, in the presence of pyridine (B92270) to yield sulfonamide methoxypyridine derivatives. scienceopen.com These intermediates are then subjected to further modifications. For instance, to create quinoline-based analogs, a key intermediate is synthesized via the cyclization of 4-bromo-2-fluorophenylnitrile with ethyl 2-mercaptoacetate, followed by another cyclization with formamidine (B1211174) and treatment with POCl3 to yield a reactive chloride. This chloride is then coupled with various amines through nucleophilic substitution to produce a library of target compounds. scienceopen.com

Another class of PI3K/mTOR inhibitors, the pyridopyrimidinones, also incorporates the methoxypyridine moiety. The synthesis of these complex molecules involves multi-step sequences to construct the core pyridopyrimidinone ring system, to which the 6-methoxypyridin-3-yl group is attached. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of (6-bromo-2-methoxypyridin-3-yl)methanol, SAR studies have provided valuable insights for different biological targets.

For Gamma-Secretase Modulators (GSMs): SAR studies on tetracyclic methoxypyridine-derived GSMs revealed that the size and nature of certain structural features are critical for activity.

D-Ring Size: The size of the carbocycle fused to the pyrazole (B372694) ring (the D-ring) significantly impacts modulator activity. A cycloheptapyrazole derivative showed a more than 3-fold increase in activity compared to smaller ring analogs, highlighting the presence of a specific hydrophobic pocket that accommodates this ring. aacrjournals.org

N-Alkyl Substituents: The N-alkyl substituent on the pyrazole ring also influences potency. For cyclopentapyrazole derivatives with a methoxypyridyl B-ring, increasing the alkyl chain length from methyl to ethyl led to a greater than 2-fold increase in activity within the series. aacrjournals.org

B-Ring Substitution: The methoxypyridyl B-ring itself confers a significant improvement in activity. For instance, an N-methylpyrazole derivative with the methoxypyridyl ring showed a greater than 2-fold improvement in activity compared to its fluorophenyl counterpart. aacrjournals.org

For PI3K/mTOR Dual Inhibitors: A systematic SAR study was conducted on sulfonamide methoxypyridine derivatives by modifying three distinct parts of the molecule, designated as parts A, B, and C. scienceopen.com

Part A (Sulfonamide Moiety): Previous research indicated that a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide structure in this position provided the strongest PI3K inhibitory activity. scienceopen.com

Part B (Core Aromatic Scaffold): Three different aromatic cores were tested: quinoline (B57606), quinazoline, and thienopyrimidine. The quinoline core (leading to compounds designated 22a-l) demonstrated the most potent PI3Kα inhibitory activity. scienceopen.commdpi.com

Part C (Substituents on the Core): Modifications at this position were aimed at improving metabolic stability and bioavailability. Different amine nucleophiles were introduced. For the quinoline series, a 4-((diethylamino)methyl)phenyl group at this position (compound 22c) resulted in exceptionally high potency against both PI3Kα and mTOR. scienceopen.commdpi.com

These studies underscore the modular nature of these inhibitors and provide a clear roadmap for further optimization.

Investigation of Cytotoxic Activities in Cancer Cell Lines

Derivatives incorporating the methoxypyridine scaffold have been evaluated for their cytotoxic or anti-proliferative effects against a range of human cancer cell lines.

One of the most well-characterized derivatives is PF-04691502, a pyridopyrimidinone-based dual PI3K/mTOR inhibitor containing the 6-methoxypyridin-3-yl group. This compound demonstrated potent anti-proliferative activity in multiple cancer cell lines that have a hyperactivated PI3K pathway. aacrjournals.org It inhibited the proliferation of BT20 (breast cancer), SKOV3 (ovarian cancer), and U87MG (glioblastoma) cells with IC₅₀ values of 313, 188, and 179 nmol/L, respectively. aacrjournals.orgcancer-research-network.com Further studies showed that PF-04691502 induces apoptosis in bladder cancer cell lines (T24 and 5637) in a dose-dependent manner. scienceopen.comnih.gov

Sulfonamide methoxypyridine derivatives have also shown significant anti-proliferative activity. Compound 22c , a quinoline-based derivative, was particularly potent, exhibiting IC₅₀ values of 130 nM in MCF-7 breast cancer cells and 20 nM in HCT-116 colon cancer cells. mdpi.com Other pyridine-based scaffolds have also been tested. Certain 2-aminopyridine (B139424) derivatives showed cytotoxicity against HepG2 (hepatocellular carcinoma) cells. acs.org Similarly, novel pyrazolopyridine and furopyridine derivatives displayed cytotoxic effects against HepG2, HCT-116, and MCF-7 cell lines. nih.gov

| Compound/Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| PF-04691502 | BT20 | Breast Cancer | 313 nM | aacrjournals.org |

| PF-04691502 | SKOV3 | Ovarian Cancer | 188 nM | aacrjournals.org |

| PF-04691502 | U87MG | Glioblastoma | 179 nM | aacrjournals.org |

| Sulfonamide Derivative (22c) | MCF-7 | Breast Cancer | 130 nM | mdpi.com |

| Sulfonamide Derivative (22c) | HCT-116 | Colon Cancer | 20 nM | mdpi.com |

| EGFR/HER2-IN-6 (Thiazole-based) | HepG2 | Liver Cancer | 12.18 µM | medchemexpress.com |

While extensive research has been conducted, specific cytotoxic data for these derivatives against DU145 (prostate cancer) and AU-565 (breast cancer) cell lines was not prominent in the reviewed literature.

Evaluation as Potential Inhibitors of Biological Targets

Gamma-secretase is an enzyme complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. mdpi.com Gamma-secretase modulators (GSMs) are sought after because they selectively alter the activity of the enzyme to reduce the production of the toxic Aβ42 peptide without completely inhibiting the enzyme, which could affect other crucial signaling pathways like Notch. ambeed.com

Derivatives of (6-bromo-2-methoxypyridin-3-yl)amine have been designed as novel GSMs. aacrjournals.org These compounds feature a methoxypyridyl "B-ring" which was found to be beneficial for activity. For example, replacing a fluorophenyl group with the methoxypyridyl group led to a greater than two-fold improvement in the activity of an N-methylpyrazole derivative. aacrjournals.org One of the more potent analogs, a cyclopentapyrazole derivative with an N-ethyl substituent (64 ), exhibited an IC₅₀ value of 33 nM for the reduction of Aβ42 levels. aacrjournals.org Another compound, a cycloheptapyrazole derivative (73 ), showed an IC₅₀ of 32 nM, reinforcing the importance of specific hydrophobic interactions between the modulator and the gamma-secretase enzyme. aacrjournals.org

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is one of the most frequently hyperactivated pathways in human cancers. cancer-research-network.comnih.gov Inhibiting a single point in the pathway can sometimes lead to resistance via feedback loops. Therefore, dual inhibitors that target both PI3K and mTOR simultaneously are a promising therapeutic strategy. scienceopen.comnih.gov

The methoxypyridine scaffold has been successfully incorporated into potent dual PI3K/mTOR inhibitors.

Sulfonamide Derivatives: A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated. scienceopen.commdpi.com The lead compound from this series, 22c , which features a quinoline core, was identified as a highly potent dual inhibitor. It displayed an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR. mdpi.com

Pyridopyrimidinone Derivatives: The compound PF-04691502 is a pyridopyrimidinone that contains a 6-methoxypyridin-3-yl moiety. nih.gov It is a potent and selective ATP-competitive inhibitor of all class I PI3K isoforms and mTOR. It binds to human PI3Kα, β, δ, and γ with Kᵢ values of 1.8, 2.1, 1.6, and 1.9 nM, respectively, and to mTOR with a Kᵢ of 16 nM. cancer-research-network.com

| Compound | Target | Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Sulfonamide Derivative (22c) | PI3Kα | 0.22 nM (IC₅₀) | mdpi.com |

| mTOR | 23 nM (IC₅₀) | mdpi.com | |

| PF-04691502 | PI3Kα | 1.8 nM (Kᵢ) | cancer-research-network.com |

| PI3Kβ | 2.1 nM (Kᵢ) | cancer-research-network.com | |

| PI3Kδ | 1.6 nM (Kᵢ) | cancer-research-network.com | |

| PI3Kγ | 1.9 nM (Kᵢ) | cancer-research-network.com | |

| mTOR | 16 nM (Kᵢ) | cancer-research-network.com |

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases (RTKs) that play a major role in the development and progression of many cancers, particularly breast cancer. acs.org The PI3K/Akt/mTOR pathway is a major downstream signaling cascade for both EGFR and HER2. mdpi.com

While the this compound scaffold is a component of potent PI3K/mTOR inhibitors, the reviewed literature did not prominently feature its derivatives as direct, potent inhibitors of the EGFR or HER2 kinase domains themselves. Instead, the therapeutic strategy appears to focus on targeting the downstream PI3K/mTOR pathway, which is a logical approach to block signals originating from overactive EGFR/HER2. For example, the dual PI3K/mTOR inhibitor PF-04691502 was shown to inhibit oncogenic transformation driven by various PI3K isoforms but did not inhibit transformation driven by the Src tyrosine kinase, suggesting a degree of selectivity against certain kinase families. aacrjournals.org This indicates that while these compounds are kinase inhibitors, they are not broad-spectrum tyrosine kinase inhibitors but are more selective for the PI3K family. The development of these methoxypyridine derivatives as PI3K/mTOR inhibitors represents an important strategy for treating cancers driven by aberrant RTK signaling, including those with EGFR or HER2 overexpression. acs.org

Exploration of Antimicrobial Potential

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. While pyridine-containing compounds have been a fruitful area of investigation for antibacterial and antifungal properties, specific data on the antimicrobial potential of derivatives of this compound is not extensively available in the public domain.

General research into pyridine derivatives has shown that modifications to the pyridine ring can lead to significant antimicrobial activity. For instance, the introduction of various substituents can influence the electronic and steric properties of the molecule, which in turn can affect its ability to interact with microbial targets. Studies on related pyridine structures often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR). These studies typically test the compounds against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Without specific research on derivatives of this compound, it is not possible to provide a data table of their antimicrobial activities.

Pharmacological Properties and Target Interaction Mechanisms (based on derived compounds)

The pharmacological properties of derivatives of this compound and their mechanisms of action are contingent on the specific structural modifications made to the parent compound. The nature and position of substituents can dramatically alter a compound's pharmacological profile, directing it towards various biological targets.

In the broader context of medicinal chemistry, pyridine-based molecules have been developed to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. For example, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The bromo and methoxy (B1213986) substituents on the this compound scaffold offer synthetic handles for creating libraries of new compounds with diverse functionalities.

The mechanism of action of any given derivative would be elucidated through a combination of in vitro biochemical assays, cell-based assays, and in silico molecular modeling. These studies would aim to identify the specific protein or pathway that the compound modulates to exert its pharmacological effect.

As with the antimicrobial data, a lack of specific published research on the pharmacological targets of derivatives of this compound prevents the compilation of a detailed data table on their pharmacological properties and target interactions.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Methoxypyridin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact position of each proton and carbon atom can be assigned.

The ¹H NMR spectrum of (6-Bromo-2-methoxypyridin-3-yl)methanol is expected to show four distinct signals corresponding to the different types of protons in the molecule. The two aromatic protons on the pyridine (B92270) ring are expected to appear as two distinct doublets due to coupling with each other. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the methoxy (B1213986) protons (-OCH₃) will present as a sharp singlet. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, though its chemical shift can be variable.

Based on analyses of similar substituted pyridines, the expected chemical shifts are detailed in the table below. For instance, in related 2-methoxy-pyridine-3-carbonitrile derivatives, methoxy protons are consistently found around 4.1-4.2 ppm. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyridine H (position 4) | ~ 7.7 - 7.9 | Doublet (d) | Coupled to H at position 5. |

| Pyridine H (position 5) | ~ 7.4 - 7.6 | Doublet (d) | Coupled to H at position 4. |

| -CH₂OH (Methylene) | ~ 4.7 - 4.9 | Singlet (s) or Doublet (d) | Position adjacent to the aromatic ring and hydroxyl group. |

| -OCH₃ (Methoxy) | ~ 4.0 - 4.2 | Singlet (s) | Characteristic sharp signal for methoxy group protons. mdpi.com |

| -OH (Hydroxyl) | Variable (e.g., ~2.0 - 4.0) | Broad Singlet (br s) | Shift is dependent on solvent and concentration. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Br) and the aromaticity of the pyridine ring. The carbon atom bonded to the bromine (C-6) is expected at a lower field, while the carbon bonded to the highly electronegative oxygen of the methoxy group (C-2) would be shifted significantly downfield.

Analysis of related structures, such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile, shows the C-2 carbon (attached to the methoxy group) appearing at approximately 164 ppm and the methoxy carbon itself at around 55 ppm. mdpi.com These values serve as a reliable reference for predicting the spectrum of the title compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C-OCH₃) | ~ 162 - 165 | Downfield shift due to direct attachment to N and O. mdpi.com |

| C-6 (C-Br) | ~ 140 - 143 | Affected by both N and Br atoms. |

| C-4 | ~ 138 - 141 | Aromatic CH carbon. |

| C-5 | ~ 115 - 118 | Aromatic CH carbon, upfield of other ring CH carbons. |

| C-3 (C-CH₂OH) | ~ 120 - 125 | Quaternary carbon attached to the hydroxymethyl group. |

| -CH₂OH (Methylene) | ~ 58 - 62 | Aliphatic carbon attached to an oxygen atom. |

| -OCH₃ (Methoxy) | ~ 54 - 56 | Typical range for a methoxy group carbon on a pyridine ring. mdpi.com |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a compound.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive [M+H]⁺ and [M+H+2]⁺ pair of signals, separated by 2 m/z units, of nearly equal intensity. This pattern is a clear indicator of a monobrominated compound.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula. By comparing the experimentally measured exact mass to the calculated mass, the elemental composition can be confirmed with a high degree of confidence. The calculated monoisotopic mass for C₇H₈⁷⁹BrNO₂ is 216.9738 Da. An HRMS measurement matching this value would definitively confirm the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion Species | Calculated m/z (Monoisotopic) | Technique | Notes |

| [M+H]⁺ | 217.9816 (for ⁷⁹Br), 219.9795 (for ⁸¹Br) | ESI-MS, HRMS | Expected as a pair of peaks of ~1:1 intensity. |

| [M+Na]⁺ | 239.9635 (for ⁷⁹Br), 241.9615 (for ⁸¹Br) | ESI-MS, HRMS | Common adduct observed in ESI. mdpi.com |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions include a broad band for the O-H stretch of the alcohol, C-H stretching for the aromatic and aliphatic groups, C-O stretching for the ether and alcohol, and vibrations corresponding to the substituted pyridine ring.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3500 (broad) | Alcohol |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₂- and -OCH₃ |

| C=N, C=C Stretch | 1450 - 1600 | Pyridine Ring |

| C-O Stretch | 1050 - 1250 | Alcohol and Ether |

| C-Br Stretch | 550 - 650 | Bromo-group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups and elucidating the molecular structure of a compound. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the substituted pyridine ring, the methoxy group, and the hydroxymethyl group.

The vibrational modes of the pyridine ring are of particular interest. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a set of characteristic bands, usually found between 1400 and 1600 cm⁻¹. The substitution pattern on the pyridine ring significantly influences the exact position and intensity of these bands.

The presence of the methoxy group (-OCH₃) will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band, typically in the range of 1020-1050 cm⁻¹ for aryl ethers. The hydroxymethyl group (-CH₂OH) will be characterized by a broad O-H stretching band, usually in the 3200-3600 cm⁻¹ region, due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

A predicted summary of the characteristic FT-IR vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methoxy) | 2850-2960 |

| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-O Stretch (Aryl Ether) | 1200-1275 |

| C-O Stretch (Primary Alcohol) | ~1050 |

| C-Br Stretch | < 600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would offer a more detailed fingerprint of the pyridine ring and the C-Br bond.

The symmetric "ring breathing" vibration of the pyridine ring, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum, expected around 1000 cm⁻¹. The C=C and C=N stretching vibrations of the ring will also be prominent in the Raman spectrum. The C-Br stretching vibration, being a heavy atom bond, is expected to be a strong and sharp band in the low-frequency region of the Raman spectrum, providing clear evidence for the bromination of the pyridine ring.

The O-H stretching vibration of the alcohol group is generally weak in Raman spectroscopy. The C-H stretching vibrations of the aromatic ring, methoxy, and hydroxymethyl groups will be present, but often the ring vibrations are more diagnostic in the Raman spectrum of pyridine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule and understanding its conjugation system. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the substituted pyridine ring.

Pyridine itself exhibits characteristic absorption bands in the UV region. The π → π* transitions typically occur at higher energies (shorter wavelengths), while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at lower energies (longer wavelengths) and is generally less intense.

The presence of substituents on the pyridine ring significantly influences the position and intensity of these absorption bands. The methoxy group (-OCH₃), being an electron-donating group, is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transition due to its resonance effect, which extends the conjugation of the π-system. The bromine atom, while having an electron-withdrawing inductive effect, also possesses lone pairs of electrons that can participate in resonance, potentially leading to a complex interplay of effects on the electronic spectrum. The hydroxymethyl group is generally considered to have a minor effect on the electronic transitions of the aromatic ring.

Analysis of the UV-Vis spectrum of this compound would allow for the determination of its maximum absorption wavelengths (λmax), providing insights into the extent of electronic conjugation and the influence of the substituents on the electronic structure of the pyridine ring.

| Electronic Transition | Predicted Absorption Region (nm) | Notes |

| π → π | 250-300 | Influenced by the electron-donating methoxy group and the bromine substituent. |

| n → π | > 300 | Typically a weaker absorption band. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the methoxy and hydroxymethyl substituents relative to the ring. Of particular interest would be the conformational analysis of the hydroxymethyl group, specifically the torsion angle describing the orientation of the O-H group.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, would be clearly elucidated. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The presence of the bromine atom could also lead to halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering.

While specific crystal data for this compound is not publicly available, related structures of brominated pyridines have been reported. For instance, the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine reveals a planar pyridine ring with intermolecular O-H···N hydrogen bonds forming chains. nih.gov It is anticipated that this compound would exhibit similar hydrogen bonding motifs, influencing its solid-state architecture. The crystal system for pyridine itself is orthorhombic. wikipedia.org

| Structural Parameter | Expected Features |

| Molecular Geometry | Planar pyridine ring. |

| Bond Lengths and Angles | Consistent with a substituted pyridine system. C-Br, C-O, and C-N bond lengths will be of particular interest. |

| Conformation | The orientation of the methoxy and hydroxymethyl groups relative to the pyridine ring. |

| Intermolecular Interactions | Strong O-H···N hydrogen bonding is expected. Potential for C-H···O and C-H···Br interactions, as well as halogen bonding. |

Computational and Theoretical Studies of 6 Bromo 2 Methoxypyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting various molecular properties with a good balance between accuracy and computational cost.

Prediction of Electronic Structure and Energetics

DFT calculations could provide significant insights into the electronic properties of (6-bromo-2-methoxypyridin-3-yl)methanol. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

For a related compound, 2-bromo-3-hydroxy-6-methylpyridine, DFT calculations have been used to determine its frontier orbital gap. researchgate.net Similar calculations for this compound would elucidate how the methoxy (B1213986) and methanol (B129727) substituents influence the electronic environment of the bromopyridine core.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Energy of the highest energy electrons available to donate. |

| LUMO Energy | (Value in eV) | Energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and electronic excitability. |

| Dipole Moment | (Value in Debye) | Measure of the overall polarity of the molecule. |

Conformational Analysis and Stability

The presence of the methoxy and hydroxymethyl groups introduces rotational flexibility in this compound. Conformational analysis using DFT would involve calculating the potential energy surface by systematically rotating these groups. This would identify the most stable (lowest energy) conformation of the molecule and any higher energy conformers. The energy barriers between these conformers could also be determined, providing information on the molecule's flexibility at different temperatures.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are a standard output of DFT studies. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound and to aid in the assignment of experimental spectral bands.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Ligand-Target Interactions

Molecular docking simulations could be used to screen this compound against a library of known protein targets to identify potential biological activities. These simulations would predict the specific binding mode of the compound within the active site of a protein. The analysis would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and pi-stacking, that contribute to the binding. Studies on other pyridine (B92270) derivatives have successfully used this approach to identify potential enzyme inhibitors. researchgate.net

Binding Affinity and Orientation Analysis

A primary output of molecular docking is a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the target protein. A lower docking score generally indicates a more favorable binding interaction. By analyzing the docked poses and their corresponding scores, researchers can rank the potential efficacy of the compound as an inhibitor or modulator of the protein's function. This information is critical for prioritizing compounds for further experimental testing in drug discovery pipelines.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Protein Kinase X | (Value) | (e.g., Lys72, Asp184) | Hydrogen bonding, Halogen bonding |

| Cyclooxygenase-2 | (Value) | (e.g., Arg120, Tyr355) | Hydrophobic interactions, Pi-stacking |

| Dihydrofolate Reductase | (Value) | (e.g., Ile7, Phe31) | Van der Waals interactions |

Analysis of Frontier Molecular Orbitals (FMO) for Chemical Reactivity Prediction

The study of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the methoxy and hydroxymethyl groups, which possess lone pairs of electrons. The presence of the electron-donating methoxy group would further elevate the HOMO energy. Conversely, the LUMO is likely to be distributed over the pyridine ring, with significant contributions from the electronegative bromine atom, which can act as an electron-withdrawing group.

The energy difference between these orbitals dictates the molecule's susceptibility to electronic excitation and its participation in chemical reactions. A smaller HOMO-LUMO gap would suggest that the molecule can be more easily polarized and is more reactive.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity |

Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electron density, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow areas denote intermediate potential. researchgate.net

In the case of this compound, the MEP map would likely reveal the most negative potential (red regions) around the oxygen atoms of the methoxy and hydroxymethyl groups, as well as the nitrogen atom of the pyridine ring, due to their high electronegativity and the presence of lone pairs. These sites are prone to electrophilic attack.

Conversely, the most positive potential (blue regions) would be anticipated around the hydrogen atom of the hydroxymethyl group and the hydrogen atoms attached to the pyridine ring. These locations represent the most likely sites for nucleophilic attack. The bromine atom, while electronegative, would also influence the potential distribution on the ring.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.edufaccts.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 2: Predicted NBO Analysis of Key Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) | ~5-10 | n -> π |

| LP (2) O (methoxy) | π (C-N) | ~15-25 | n -> π |

| LP (2) O (hydroxyl) | σ (C-H) | ~2-5 | n -> σ |

| π (C-C) | π (C-C) | ~20-30 | π -> π* |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). A high β value is indicative of significant NLO activity. researchgate.net

Molecules with a large dipole moment, extended π-conjugation, and significant intramolecular charge transfer often exhibit enhanced NLO properties. This compound possesses several features that suggest potential NLO activity. The presence of electron-donating (methoxy, hydroxymethyl) and electron-withdrawing (bromo, pyridine nitrogen) groups can create a significant dipole moment and facilitate intramolecular charge transfer upon excitation.

The theoretical calculation of the first hyperpolarizability (β) would provide a quantitative measure of the NLO response of this compound. A comparison of this value with that of known NLO materials like urea (B33335) would help in assessing its potential for NLO applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized pyridines is a central theme in organic chemistry. nih.gov Future research concerning (6-Bromo-2-methoxypyridin-3-yl)methanol and its analogs will likely prioritize the development of more efficient, sustainable, and modular synthetic routes over classical multi-step condensation reactions. nih.govillinois.edu

Modern synthetic strategies such as direct C-H functionalization are poised to play a significant role. rsc.org These methods avoid the need for pre-functionalized starting materials, thereby increasing atom economy and reducing waste. Research could focus on developing regioselective C-H activation techniques to introduce new substituents onto the pyridine (B92270) core of this compound, leveraging the directing effects of the existing methoxy (B1213986) and hydroxymethyl groups. rsc.orgnih.gov Photochemical organocatalytic methods, which utilize light to generate reactive pyridinyl radical intermediates, offer another promising avenue for regioselective functionalization under mild conditions, diverging from classical Minisci-type reactions. researchgate.netacs.org

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic planning. This includes the use of sustainable solvents like water, employing energy-efficient technologies like ultrasound and microwave irradiation, and developing catalytic systems that minimize waste. researchgate.net Flow chemistry, in particular, offers significant advantages for the synthesis of pyridine derivatives, enabling better reaction control, improved safety, and easier scalability compared to traditional batch processes. interchim.fr The Bohlmann-Rahtz pyridine synthesis, a classic method, has already been adapted to flow and microwave-assisted conditions, suggesting that similar advancements could be applied to novel routes for preparing this compound derivatives. interchim.fr The development of domino or cascade reactions, where multiple bond-forming events occur in a single operation, represents another frontier for creating complex, fully substituted pyridines from simple precursors in a highly efficient manner. rsc.org

Exploration of New Biological Targets and Therapeutic Applications for Derivatives

Pyridine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov Derivatives of this compound are prime candidates for exploring new therapeutic frontiers, building upon the established pharmacology of related structures.

Structure-activity relationship (SAR) studies are crucial in guiding the design of new therapeutic agents. mdpi.com Research indicates that the presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and halogens (like -Br), can significantly enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. mdpi.com For instance, studies on other heterocyclic scaffolds have shown that a bromopyridine group can confer potent inhibitory activity against cancer-related enzymes. acs.org The bromine atom on the this compound scaffold can also form halogen bonds, which are increasingly recognized as important interactions for enhancing drug-target engagement and potency. acs.orgacs.org

Future research will likely involve synthesizing libraries of compounds derived from this compound and screening them against a panel of biological targets. Promising areas of investigation include:

Kinase Inhibition: Many pyridine-based molecules are potent kinase inhibitors. Emerging research has identified dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK-3β) as promising targets for treating neurodegenerative diseases like Alzheimer's, as well as certain cancers. acs.orgresearchgate.netnih.gov Derivatives could be designed to target these or other kinases implicated in disease, such as Fyn. acs.orgacs.org

Anticancer and Antimetastatic Agents: The pyridine core is a "privileged scaffold" in the development of anticancer drugs. nih.govresearchgate.net Beyond general cytotoxicity, derivatives could be specifically evaluated for antimetastatic properties by targeting processes like cell migration and invasion. nih.gov Tubulin polymerization is another validated target for pyridine-based anticancer agents. acs.org

Neuromodulatory and Anti-inflammatory applications: Given the role of targets like DYRK1A and GSK-3β in both neurodevelopment and neuroinflammation, derivatives of this compound could be explored for their potential in treating neurodegenerative and neuroinflammatory conditions. chemrxiv.orgchemrxiv.org

Integration of Advanced Computational and Artificial Intelligence-Driven Drug Discovery Approaches

Key computational strategies for future research include:

AI-Driven De Novo Design: Generative AI models can design entirely new molecules with optimized properties from scratch. researchgate.netchemrxiv.orgchemrxiv.orgacs.org Using the this compound core as a starting point, these models can generate virtual libraries of novel derivatives tailored to bind to specific biological targets, such as the kinase active sites mentioned previously. researchgate.netchemrxiv.orgchemrxiv.orgacs.org These models can be trained on existing data to predict not only binding affinity but also crucial pharmacokinetic properties and potential toxicity. chemrxiv.orgchemrxiv.org

Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to computationally test large libraries of derivatives against the three-dimensional structures of protein targets. researchgate.net This allows for the rapid identification of promising candidates for synthesis and biological testing. Molecular docking studies can further predict the binding poses and key interactions between the designed molecules and their targets, providing mechanistic insights that can guide further optimization. researchgate.net

Predictive Modeling (Q)SAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the synthesized derivatives with their biological activity. chemrxiv.orgchemrxiv.org An ensemble of QSAR models can be used to predict compound affinities, while other machine learning models, such as Directed Message Passing Neural Networks (DMPNN), can assess potential toxicity, creating a robust in silico pipeline for prioritizing candidates. chemrxiv.orgchemrxiv.org

Expanding the Scope of Material Science Applications for this compound Derivatives

The utility of pyridine derivatives extends beyond medicine into the realm of material science. rsc.org The unique electronic properties and functional handles of this compound make its derivatives attractive candidates for novel functional materials.

Future research in this area could focus on:

Functional Polymers: The hydroxymethyl group on the scaffold can be readily converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate. This allows for the incorporation of the functionalized pyridine unit as a monomer into polymers. researchgate.netresearchgate.net Such polymers could have tailored properties, for example, as molecularly imprinted polymers (MIPs) for sensor applications or as components in self-healing materials based on dynamic chemistries like the Diels-Alder reaction. researchgate.netresearchgate.netrsc.org

Ligands for Coordination Chemistry: Pyridine nitrogen atoms are excellent ligands for metal ions. The specific substitution pattern of this compound could be exploited to create novel ligands for catalysis or for the construction of metal-organic frameworks (MOFs) with unique structural and functional properties.

By exploring these avenues, the application of this compound can be expanded, unlocking its potential to contribute to the next generation of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.